N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features fluorine atoms attached to benzyl and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the fluorobenzyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated benzyl and phenyl halides.
Formation of the carboxamide group: This step involves the reaction of the triazole derivative with a suitable amine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
N-(4-fluorophenyl)benzamide: This compound lacks the triazole ring and has different chemical properties and applications.
N-(4-fluorobenzyl)-4-hydroxybutanamide: This compound has a hydroxyl group instead of the triazole ring, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of the triazole ring and fluorinated benzyl and phenyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-12-3-1-11(2-4-12)9-19-16(23)15-10-22(21-20-15)14-7-5-13(18)6-8-14/h1-8,10H,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXZKQPIQMIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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